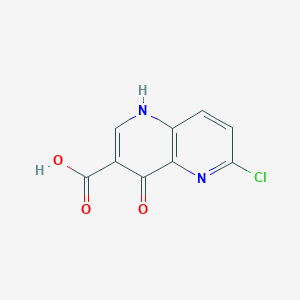

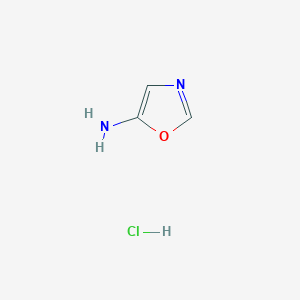

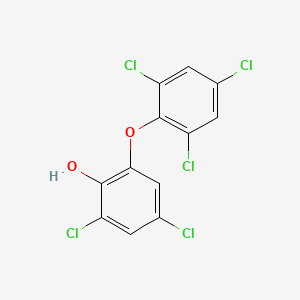

6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid

説明

- Appearance : It appears as a white to pale yellow solid .

- Solubility : It dissolves in some organic solvents such as ethanol and ether but is insoluble in water .

- Chemical Nature : It belongs to the class of chlorinated aromatic carboxylic acids .

Synthesis Analysis

The synthesis of 1,5-naphthyridines, including our compound of interest, has been an area of active research. Various strategies have been explored for their preparation. These heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities . The synthetic approaches involve the construction of the naphthyridine ring system, often starting from simpler precursors.

Chemical Reactions Analysis

- Alkylation : Alkyl halides react readily with 1,5-naphthyridines to form N-alkyl-substituted derivatives . For example, quaternary salts intermediates lead to the formation of N-alkyl-substituted 1,5-naphthyridines.

- Esterification : Ethyl esters of 6-chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid have been synthesized . These esters find applications in the preparation of biologically active compounds.

科学的研究の応用

Analytical Methodologies for Environmental Samples

A critical aspect of research involving naphthenic acids, including compounds similar in structure to 6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid, focuses on the development of standard analytical methodologies for their quantification in environmental samples, particularly in oil sands process affected water (OSPW). The complexity of naphthenic acids, which consist of thousands of different compounds, necessitates precise and accurate analytical techniques. These techniques, primarily mass spectrometry-based, aim to quantify total naphthenic acids and understand their environmental impact, especially their toxicity in aquatic environments. The review by Kovalchik et al. (2017) delves into methodological considerations for analyzing naphthenic acids, emphasizing the need for standardized methods to ensure comparability across different studies and analytical platforms (Kovalchik et al., 2017).

Biological Activities and Therapeutic Potentials

The biological activities and therapeutic potentials of 1,8‐naphthyridine derivatives, a category that includes 6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid, have been extensively studied. These compounds exhibit a broad spectrum of biological activities, making them significant in therapeutic and medicinal research. Their activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects, among others. The comprehensive review by Madaan et al. (2015) highlights these activities, suggesting the importance of these compounds in developing new therapeutic agents (Madaan et al., 2015).

Environmental Impact and Degradation

Understanding the environmental impact and degradation pathways of naphthenic acids, including those structurally related to 6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid, is crucial. These compounds, present in OSPW, pose toxicity risks to aquatic environments. Biodegradation has been identified as a cost-effective method for reducing their concentration and associated toxicity. However, the specific mechanisms of naphthenic acids biodegradation are not fully understood. Kannel and Gan (2012) review the degradation methods and their effectiveness in reducing the toxicity of naphthenic acids in tailings wastewater systems and aquatic environments, emphasizing the need for further research to fully comprehend these processes and mitigate environmental impacts (Kannel & Gan, 2012).

特性

IUPAC Name |

6-chloro-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3/c10-6-2-1-5-7(12-6)8(13)4(3-11-5)9(14)15/h1-3H,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMFAOQKCBXMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC=C(C2=O)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345142 | |

| Record name | 6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid | |

CAS RN |

959277-17-9 | |

| Record name | 6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]isoxazol-3-yl diphenyl phosphate](/img/structure/B3059160.png)

![{4-Fluorobicyclo[2.2.2]octan-1-yl}methanol](/img/structure/B3059175.png)